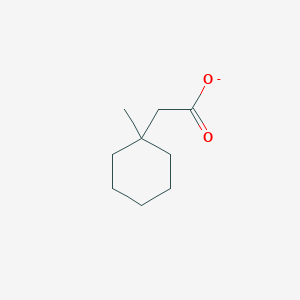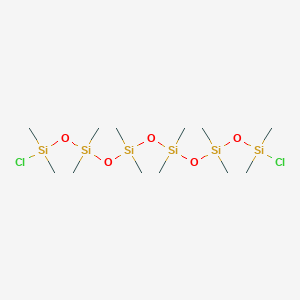
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane, also known as D6, is a cyclic siloxane that is widely used in various industrial applications. It is a clear, colorless liquid with a mild odor and is considered to be a volatile organic compound. Despite its widespread use, there is growing concern about the potential health and environmental effects of D6.
Wirkmechanismus
The mechanism of action of 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is not well understood. It is believed that 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane can bind to proteins and disrupt their function. This can lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that exposure to 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane can lead to various biochemical and physiological effects. In animal studies, 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane has been shown to cause liver damage, reproductive toxicity, and developmental toxicity. It has also been shown to have estrogenic activity, which can disrupt the endocrine system. In humans, 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane exposure has been linked to skin irritation and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is widely used in various laboratory experiments due to its low cost and ease of use. However, there are limitations to its use. 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is a volatile organic compound, which means that it can evaporate quickly and potentially contaminate the environment. It is also difficult to measure 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane accurately due to its volatility.
Zukünftige Richtungen
For research on 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane include the development of alternative chemicals, evaluation of potential health and environmental effects, and the development of more accurate measurement methods.
Synthesemethoden
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is synthesized through the reaction of chloromethylsilanes with potassium hydroxide in the presence of a catalyst. The resulting product is then purified through distillation. The synthesis process is relatively simple and cost-effective, which has contributed to the widespread use of 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane in various industrial applications.
Wissenschaftliche Forschungsanwendungen
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane has been extensively studied in the scientific community due to its potential health and environmental effects. It has been used as a model compound to study the fate and transport of cyclic siloxanes in the environment. 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane has also been used in various toxicology studies to evaluate its potential toxicity to humans and wildlife.
Eigenschaften
IUPAC Name |
chloro-[[[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36Cl2O5Si6/c1-20(2,13)15-22(5,6)17-24(9,10)19-25(11,12)18-23(7,8)16-21(3,4)14/h1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHILIQBLBAJDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)O[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl2O5Si6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339103 |
Source


|
| Record name | 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane | |
CAS RN |
16106-81-3 |
Source


|
| Record name | 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

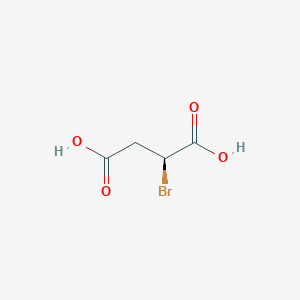
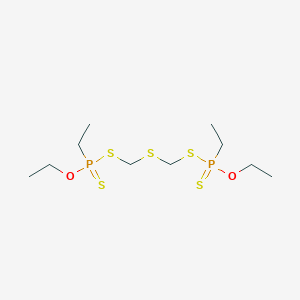
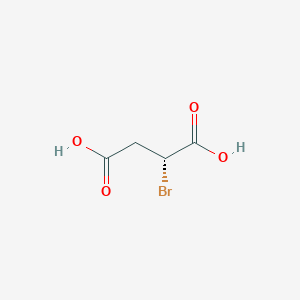
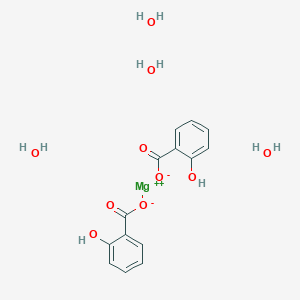
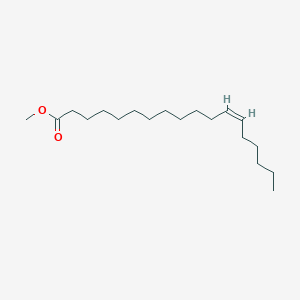
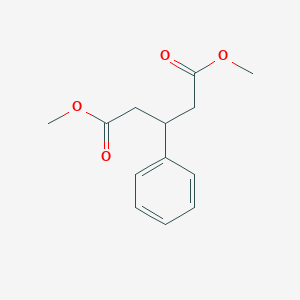
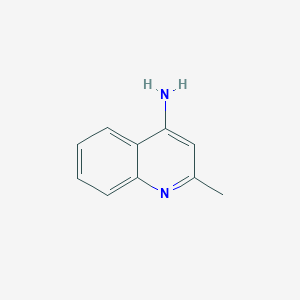
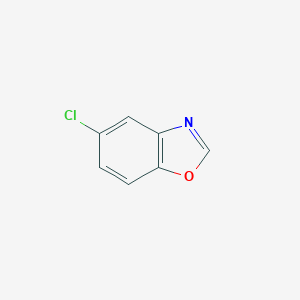
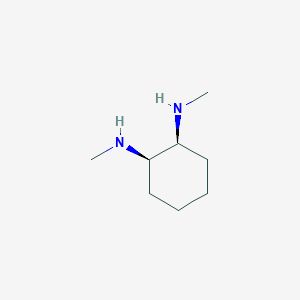
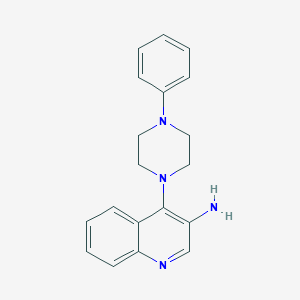
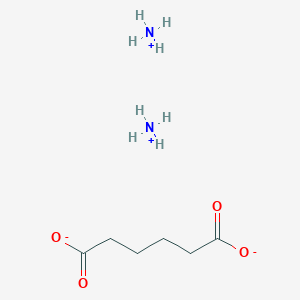
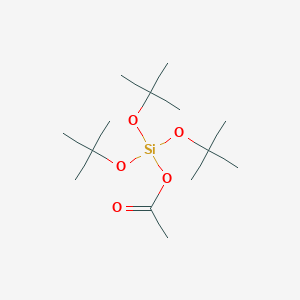
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
